N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that may contribute to its biological activity, particularly in the realm of cancer therapeutics and other diseases.
The compound is synthesized through various organic chemistry techniques, often involving multi-step reactions that incorporate different functional groups to achieve the desired molecular structure. Research articles and patents provide insights into its synthesis and applications, highlighting its significance in drug development.
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can be classified as an organic compound, specifically a benzamide derivative. It falls under the category of small-molecule inhibitors, which are often designed to target specific biological pathways.
The synthesis of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide typically involves several steps, including:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can be represented as follows:
This indicates that the compound consists of 18 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom.
The compound's molecular weight is approximately 281.37 g/mol. The structural formula highlights the presence of an ethoxy group attached to a phenyl ring, an ethynyl substituent, and a methyl group on the benzamide backbone.
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide can participate in various chemical reactions typical for benzamides:
Each reaction requires specific reagents and conditions; for instance, reduction may require palladium on carbon as a catalyst under hydrogen atmosphere.
The mechanism of action for N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide is primarily related to its interaction with biological targets such as enzymes or receptors involved in disease processes.
Studies suggest that compounds with similar structures exhibit inhibitory effects on specific kinases or other targets involved in cancer pathways.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used for characterization and confirmation of structure.
N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide has potential applications in:
The construction of this benzamide hinges on sequential transformations:
Table 1: Comparative Benzamide Assembly Routes
Strategy | Key Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Acylation-Chloride | Benzoyl chloride, DMF, 0°C→RT | 78–85 | Epimerization risk |
Copper-Cascade | CuI, NH₄HCO₂, DMSO, 120°C | 70 | Byproduct formation |
Reductive Amination | NaBH₃CN, MeOH, pH 4.5 | 65 | Low ethynyl compatibility |
Optimization focuses on chiral integrity preservation during amidation, requiring inert atmospheres and sub-ambient temperatures [1].
The ethynyl moiety is installed via Sonogashira coupling:
Table 2: Sonogashira Coupling Parameters
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(PPh₃)₂Cl₂/CuI | None | iPr₂NH | 80 | 82 |
Pd(OAc)₂/XPhos | XPhos | THF | 100 | 91 |
Pd/CuI (MW-assisted) | None | DMF | 150 | 88 |
Ethoxy group installation exemplifies nucleophilic substitution enhancements:
Table 3: Microwave vs. Conventional Etherification
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional | EtOH/reflux, K₂CO₃ | 12 h | 76 | 89 |
Microwave | DMSO, 120°C, 150 W | 20 min | 94 | 98 |
While the target lacks pyridazine/piperazine, methodologies for analogous heterocycles inform its derivatization:
Table 4: Regioselectivity in Heterocycle Modification
Heterocycle | Reaction | Directing Group | Regioselectivity (Ratio) | Yield (%) |
---|---|---|---|---|
Piperazine | N-Ethylation | None | Mono:Di = 12:1 | 90 |
Pyridazine | Bromination (C3) | CONEt₂ | C3:C4 = 22:1 | 85 |
Pyrimidine | Pd-Catalyzed C-H Arylation | pivaloyl | C5:C4 = 18:1 | 78 |
Final isolation addresses regioisomer separation and chiral purity:
Table 5: Purification Performance Metrics
Technique | Conditions | Purity (%) | Recovery (%) | Throughput (g/h) |
---|---|---|---|---|
SFC | CO₂/EtOH (85:15), 15 mL/min | 99.8 | 92 | 0.8 |
RP-HPLC | H₂O/MeCN, 1.0 mL/min, 220 nm | 99.5 | 85 | 0.5 |
Crystallization | EtOAc/heptane (1:4), −20°C | 98.0 | 75 | 5.0 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7